3-(1,3-Benzodioxol-5-ylmethyl)-3-methyl-1-[(4-methyl-1H-imidazol-5-yl)methyl]piperidine acts as a CGRP receptor antagonist, binding to the receptor and preventing the binding of CGRP. [, ] This antagonistic action effectively inhibits the downstream signaling pathways activated by CGRP, ultimately contributing to its therapeutic effects. []
3-(1,3-Benzodioxol-5-ylmethyl)-3-methyl-1-[(4-methyl-1H-imidazol-5-yl)methyl]piperidine has been investigated as a potential therapeutic agent for the acute treatment of migraine. [] Preclinical studies have demonstrated its efficacy in validated in vivo and ex vivo migraine models. [] Its ability to effectively antagonize CGRP receptors makes it a promising candidate for further development as a migraine treatment. [, ]
CAS No.: 11006-78-3
CAS No.: 302-61-4
CAS No.: 61080-23-7
CAS No.: 466-43-3